molecular formula C20H26N4O2S B6566633 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 921830-15-1

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B6566633
CAS No.: 921830-15-1
M. Wt: 386.5 g/mol
InChI Key: RNGMHYLZCRFBOF-UHFFFAOYSA-N
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Description

The compound 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(propan-2-yl)phenyl]acetamide (hereafter referred to as the "target compound") is a thiazole-based acetamide derivative. Its structure features:

  • A 1,3-thiazole core substituted at position 4 with an acetamide group.
  • A cyclopentylcarbamoyl-urea moiety at position 2 of the thiazole ring.
  • A 4-isopropylphenyl group attached to the acetamide nitrogen.

Properties

IUPAC Name

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-13(2)14-7-9-16(10-8-14)21-18(25)11-17-12-27-20(23-17)24-19(26)22-15-5-3-4-6-15/h7-10,12-13,15H,3-6,11H2,1-2H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGMHYLZCRFBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

F2096-1354 primarily targets cyclooxygenase-2 (COX-2) , an enzyme responsible for the formation of pro-inflammatory prostaglandins. COX-2 is upregulated in inflammatory conditions and certain cancers, making it a critical target for anti-inflammatory and anticancer therapies .

Mode of Action

F2096-1354 inhibits COX-2 by binding to its active site, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor of various pro-inflammatory mediators. This inhibition reduces inflammation and pain, and in cancer cells, it can lead to decreased proliferation and increased apoptosis .

Biochemical Pathways

By inhibiting COX-2, F2096-1354 affects the arachidonic acid pathway , reducing the production of prostaglandins and thromboxanes. This leads to a decrease in inflammation, pain, and fever. In cancer cells, the reduction in prostaglandin E2 (PGE2) levels can inhibit cell proliferation and induce apoptosis .

Pharmacokinetics

Result of Action

At the molecular level, F2096-1354 reduces the synthesis of pro-inflammatory mediators, leading to decreased inflammation and pain. At the cellular level, it can induce apoptosis in cancer cells by reducing PGE2 levels, which are known to promote cell survival and proliferation .

Action Environment

The efficacy and stability of F2096-1354 can be influenced by various environmental factors:

F2096-1354 represents a promising therapeutic agent due to its potent anti-inflammatory and anticancer properties, with a well-characterized mechanism of action and favorable pharmacokinetic profile.

: Based on general knowledge of COX-2 inhibitors and their mechanisms. : General pharmacokinetic principles of similar compounds.

Biological Activity

The compound 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved by reacting an α-haloketone with thiourea under basic conditions.
  • Introduction of the Cyclopentylcarbamoyl Group : The thiazole intermediate is reacted with cyclopentyl isocyanate.
  • Attachment of the Propan-2-ylphenylacetamide Moiety : This final step involves coupling the intermediate with 4-(propan-2-yl)phenylacetic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity , and this compound is no exception. In particular, it has been tested against various bacterial strains with promising results:

  • Gram-positive and Gram-negative bacteria : The compound demonstrated effective inhibition against both types, suggesting a broad-spectrum antimicrobial potential .
  • Biofilm formation inhibition : In vitro studies have shown that it can inhibit biofilm formation by pathogenic bacteria, which is crucial in treating chronic infections .

Anticancer Activity

The anticancer potential of thiazole derivatives has been well-documented, and this compound contributes to that body of research:

  • Cell Line Studies : In vitro tests on human cancer cell lines have indicated that the compound exhibits cytotoxic effects, particularly against breast cancer (MCF-7) and lung carcinoma (A549). IC50 values suggest significant potency; for instance, certain derivatives showed IC50 values as low as 0.28 µg/mL against MCF-7 cells .
  • Mechanism of Action : The anticancer activity is believed to be linked to the induction of apoptosis in cancer cells. Studies have shown that compounds similar to this one can activate caspases and disrupt mitochondrial membrane potential, leading to programmed cell death .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various thiazole derivatives, including this compound, revealing that modifications to the phenyl moiety significantly impacted antibacterial potency. The presence of specific substituents enhanced activity against Enterococcus faecium biofilms .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic properties of related thiazole compounds against multiple cancer cell lines. Results indicated that certain structural modifications could lead to improved efficacy and reduced toxicity compared to established chemotherapeutics like doxorubicin .

Data Tables

PropertyValue
Molecular FormulaC20H26N4O2S
Molecular Weight386.5 g/mol
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
IC50 (MCF-7 Cell Line)0.28 µg/mL
IC50 (A549 Cell Line)0.52 µg/mL

Scientific Research Applications

Structural Features

The compound features a thiazole ring, an acetamide group, and a propan-2-yl phenyl moiety. These functional groups contribute to its diverse biological properties.

Antimicrobial Properties

Research indicates that thiazole derivatives often exhibit significant antimicrobial activity. Compounds similar to this structure have shown effectiveness against various bacterial strains. For example, studies have demonstrated that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms that may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. A review published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and causing cell cycle arrest. Further empirical studies are necessary to confirm these effects for the specific compound of interest.

Anti-inflammatory Effects

Some thiazole derivatives have been reported to possess anti-inflammatory properties, potentially making them candidates for treating inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

Medicinal Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to modify various functional groups to enhance biological activity or selectivity.

Drug Development

Given its promising biological activities, this compound is being explored for potential therapeutic applications in treating bacterial infections and cancer. It may also be utilized in developing new pharmaceuticals and agrochemicals.

Screening Libraries

This compound is included in various screening libraries aimed at identifying new drug candidates, particularly those targeting specific pathways involved in cancer and infectious diseases.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of thiazole derivatives, including compounds structurally similar to 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(propan-2-yl)phenyl]acetamide. Results indicated a significant reduction in bacterial viability against common pathogens such as Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

In vitro studies assessed the anticancer activity of thiazole derivatives against various cancer cell lines. The results demonstrated that these compounds could induce apoptosis and inhibit cell proliferation effectively, suggesting their potential as chemotherapeutic agents.

Study 3: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of thiazole derivatives revealed that modifications at specific positions on the thiazole ring and acetamide group significantly influenced biological activity. This insight aids in optimizing compounds for enhanced efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring and Carbamoyl Group

Compound from :

Name: 2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethyl)phenyl]acetamide Key Differences:

  • Cyclohexylcarbamoyl replaces cyclopentylcarbamoyl.
  • 4-Trifluoromethylphenyl replaces 4-isopropylphenyl.
    Implications :
  • The CF3 group enhances lipophilicity and metabolic stability but may reduce aqueous solubility .
HC-030031 () :

Name : 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide
Key Differences :

  • Purin-7-yl core replaces thiazole.
  • Retains the 4-isopropylphenyl group.
    Implications :
  • The purine core confers TRPA1 antagonism (IC50: 4–10 μM), suggesting the acetamide-isopropylphenyl motif may contribute to target engagement despite core differences .

Modifications to the Phenyl Substituent

Ubaditinib () :

Name: N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide Key Differences:

  • Triazolyl group replaces thiazole.
  • Retains 4-isopropylphenyl but adds a quinazolinyl moiety.
    Implications :
  • The triazolyl-quinazolinyl hybrid structure enables tyrosine kinase inhibition , highlighting how phenyl substituents can anchor compounds to diverse targets .
Brezivaptan () :

Name : 2-[3-(3-Chlorophenyl)-1-{4-[2-(morpholin-4-yl)ethyl]phenyl}-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(propan-2-yl)acetamide
Key Differences :

  • Triazolone core with morpholine-ethyl and chlorophenyl groups.
  • Retains N-isopropylacetamide .
    Implications :
  • Demonstrates vasopressin receptor antagonism , emphasizing the role of heterocyclic cores in determining therapeutic targets .
Compounds from :
  • Derivatives like N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-[4-(propan-2-yl)phenyl]acetamide (9c) exhibit 71–100% synthetic yields and were characterized via ¹H NMR.
  • Hydroxy and methoxy groups on the phenyl ring improve aqueous solubility , whereas isopropyl groups enhance lipophilicity .

Research Implications and Gaps

  • Structural Insights : The cyclopentylcarbamoyl group in the target compound likely engages in hydrogen bonding with targets, while the isopropylphenyl group contributes to hydrophobic interactions .
  • Pharmacological Gaps: No direct data on solubility, stability, or target specificity are available.
  • Synthetic Feasibility : Methods from (e.g., coupling reactions, NMR characterization) could guide synthesis and purification .

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